PRMT5:MEP50 PPI

Mechanism of Action Epigenetics Protein-Protein Interaction

Research on PRMT5 has been limited by the dose-limiting hematological toxicity of catalytic site inhibitors. PRMT5:MEP50 PPI (Compound 17) addresses this by disrupting the obligate protein-protein interaction, not the active site. This provides a cleaner tool to study PRMT5 biology and a validated starting point for therapeutic development. - Unique Mechanism: Prevents PRMT5:MEP50 complex formation, displacing the MEP50 W54 residue. - Validated Activity: Demonstrates selective, sub-micromolar antiproliferative activity (IC50 <500 nM) in prostate and lung cancer cell lines. - Research Utility: Enables interrogation of PRMT5 function without the pan-toxicity of catalytic inhibitors, suitable for in vitro and in vivo mechanistic studies.

Molecular Formula C24H22N4O4
Molecular Weight 430.5 g/mol
Cat. No. B12392642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5:MEP50 PPI
Molecular FormulaC24H22N4O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1COC2=CC=CC(=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3)C
InChIInChI=1S/C24H22N4O4/c1-3-20-19(15(2)32-28-20)14-31-18-9-6-8-17(13-18)23(29)26-27-24(30)22-12-11-16-7-4-5-10-21(16)25-22/h4-13H,3,14H2,1-2H3,(H,26,29)(H,27,30)
InChIKeySJWRHQSLYNANNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5:MEP50 PPI: A Precision Oncology Target


PRMT5:MEP50 PPI refers to a novel class of small-molecule inhibitors designed to disrupt the obligate protein-protein interaction (PPI) between protein arginine methyltransferase 5 (PRMT5) and its cofactor, methylosome protein 50 (MEP50/WDR77). Unlike traditional catalytic site inhibitors, these compounds exert their effect by preventing complex formation, offering a distinct mechanism of action [1]. A representative lead compound from this class, designated 'Compound 17', demonstrates proof-of-concept for this approach, showing selective inhibition of cancer cell proliferation with an IC50 <500 nM in prostate and lung cancer models [2].

Nonsubstitutable Mechanism of PRMT5:MEP50 Inhibitors


Generic substitution of PRMT5:MEP50 PPI inhibitors with conventional catalytic site inhibitors like GSK3326595 or JNJ-64619178 is scientifically unsound. Catalytic inhibitors target the enzyme's active site, often binding to the SAM cofactor pocket and suppressing PRMT5 activity in both healthy and cancer cells, leading to dose-limiting hematological toxicity [1]. In contrast, PRMT5:MEP50 PPI inhibitors like Compound 17 operate through a distinct mechanism by disrupting the obligate protein-protein interaction, which may provide a pathway to avoid this universal toxicity and offer a more targeted therapeutic index, particularly in cancers where PRMT5:MEP50 complex formation is dysregulated [2].

Comparative Data for PRMT5:MEP50 PPI Inhibitors


PPI Disruption vs. Catalytic Site Inhibition

Compound 17 (PRMT5:MEP50 PPI inhibitor) operates via a distinct mechanism: it disrupts the protein-protein interaction between PRMT5 and its obligate cofactor MEP50. This contrasts sharply with first-generation inhibitors GSK3326595 and JNJ-64619178, which are competitive inhibitors targeting the SAM-binding catalytic pocket [1][2]. Molecular docking studies confirm that Compound 17 achieves this by displacing the MEP50 W54 residue from a hydrophobic pocket on the PRMT5 TIM barrel, a binding mode absent in catalytic inhibitors [3].

Mechanism of Action Epigenetics Protein-Protein Interaction

Substrate Methylation Selectivity

PRMT5:MEP50 PPI inhibitors exhibit a unique functional selectivity profile. While catalytic inhibitors broadly suppress PRMT5-mediated symmetric dimethylation (SDMA), the PPI inhibitor Compound 17 demonstrates selective, specific inhibition of PRMT5:MEP50 substrate methylation [1]. This is a functional distinction, suggesting that disrupting the PPI may modulate a specific subset of PRMT5's activities rather than inducing global enzymatic shutdown.

Functional Selectivity Epigenetics Cancer Biology

Antiproliferative Activity in Solid Tumors

Compound 17 demonstrates sub-micromolar antiproliferative activity with an IC50 <500 nM in both prostate and lung cancer cell lines [1]. While this potency is lower than that of advanced catalytic inhibitors like JNJ-64619178 (PRMT5-MEP-50 IC50 = 0.14 nM) [2], it represents a crucial proof-of-concept for the PPI inhibition strategy. The comparison highlights a trade-off: PPI inhibitors may offer a superior mechanism of action at the cost of lower initial potency.

Antiproliferative Activity Cancer In Vitro Pharmacology

Therapeutic Index & Synthetic Lethality

A major limitation of first-generation PRMT5 inhibitors is their narrow therapeutic index due to bone marrow toxicity. Non-synthetic lethal inhibitors suppress PRMT5 equally in normal and cancer cells [1]. In contrast, MTA-cooperative inhibitors like MRTX1719 achieve selectivity by targeting the PRMT5-MTA complex, which is elevated in MTAP-deleted cancers, exhibiting >70-fold selectivity in MTAP-deleted HCT116 cells [2]. PRMT5:MEP50 PPI inhibitors, by disrupting the obligate cofactor interaction, represent a third distinct approach that may also avoid universal PRMT5 suppression, though direct comparative data on therapeutic index are not yet available.

Therapeutic Index Toxicity Synthetic Lethality

Applications of PRMT5:MEP50 PPI Inhibitors


Mechanistic Dissection of PRMT5-MEP50

For academic and biopharma laboratories focused on the fundamental biology of epigenetic regulation, PRMT5:MEP50 PPI inhibitors like Compound 17 are indispensable tools. Unlike catalytic inhibitors which cause global PRMT5 inhibition, these compounds allow researchers to specifically interrogate the functional consequences of disrupting the PRMT5:MEP50 complex [1]. This is critical for understanding the distinct roles of this obligate heterocomplex in processes like RNA splicing and TGF-β signaling, as demonstrated by the compound's effect on gene expression [1].

Lead Scaffold for PRMT5 Therapeutics

Medicinal chemistry teams seeking to develop novel PRMT5 inhibitors with improved therapeutic windows can leverage Compound 17 as a validated starting point for structure-activity relationship (SAR) campaigns. Its sub-micromolar antiproliferative activity (IC50 <500 nM) provides a clear baseline for optimization, and its distinct binding mode—displacing the MEP50 W54 residue—offers a unique chemical series for further refinement [2]. The goal is to enhance potency while preserving the favorable mechanism of action.

Biomarker-Driven Combinations in Solid Tumors

Given the potential for a differentiated toxicity profile, PRMT5:MEP50 PPI inhibitors are ideal candidates for exploring novel combination regimens in oncology. Researchers can investigate their synergy with standard-of-care chemotherapies or targeted agents in specific cancer models where PRMT5-MEP50 dependency is high, such as certain prostate and lung cancers [1]. This approach aims to maximize efficacy while minimizing the hematological toxicity associated with pan-PRMT5 suppression, a key limitation of first-generation clinical candidates.

Functional Profiling in MTAP-Intact Cancers

While MTA-cooperative inhibitors are designed for MTAP-deleted cancers, PRMT5:MEP50 PPI inhibitors may have utility in the broader landscape of MTAP-intact tumors. Since their mechanism does not rely on the presence of MTA, they can be used to assess the therapeutic vulnerability of a wide range of solid tumors and hematological malignancies where PRMT5 is overexpressed but MTAP status is wild-type [2]. This addresses a significant patient population not served by the emerging class of synthetic lethal PRMT5 inhibitors.

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